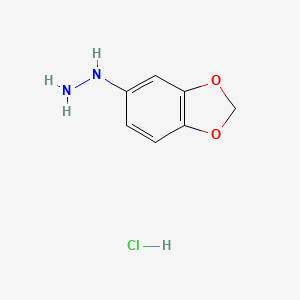

1,3-Benzodioxol-5-ylhydrazine hydrochloride

Description

The exact mass of the compound Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride is 188.0352552 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHUONLKBGSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624459 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-48-2, 40483-63-4 | |

| Record name | Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78865-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40483-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction:the Reduction of the Diazonium Salt to the Corresponding Hydrazine is a Complex Process. when Using Tin Ii Chloride, the Mechanism Involves the Transfer of Electrons from Sn Ii to the Diazonium Cation. This Reduces the Nitrogen Nitrogen Triple Bond, and After a Series of Protonation Steps, the Arylhydrazine is Formed. the Reaction is Carefully Controlled to Prevent Further Reduction and Cleavage of the N N Bond.

Role as a Key Building Block in Complex Molecule Construction

Organic building blocks are functionalized molecules used for the modular assembly of more complex structures. sigmaaldrich.com 1,3-Benzodioxol-5-ylhydrazine (B1337945) hydrochloride is an exemplary building block, providing a nucleophilic hydrazine (B178648) moiety attached to a rigid, medicinally relevant benzodioxole core.

A primary and highly versatile reaction of 1,3-Benzodioxol-5-ylhydrazine is its condensation with aldehydes and ketones to form stable hydrazone intermediates. nih.govlibretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. libretexts.org

These hydrazone intermediates are not merely final products but are valuable synthons for further transformations. A prominent example is their use in the synthesis of nitrogen-containing heterocycles. For instance, reacting the hydrazone derived from 1,3-Benzodioxol-5-ylhydrazine and a suitable chalcone (B49325) (an α,β-unsaturated ketone) can lead to the formation of pyrazoline derivatives through an intramolecular cyclization reaction. nih.gov Pyrazolines are a well-known class of heterocyclic compounds with a wide range of biological activities. nih.gov

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds for drug discovery and material science.

1,3-Benzodioxol-5-ylhydrazine hydrochloride is an ideal candidate for inclusion in MCRs. For example, it can participate in a three-component reaction with a β-dicarbonyl compound (such as ethyl acetoacetate) and various aldehydes. This type of condensation reaction typically leads to the formation of complex heterocyclic systems like pyrazoles. rsc.orgsemanticscholar.org By systematically varying the aldehyde and β-dicarbonyl components, a large and diverse library of compounds featuring the 1,3-benzodioxole (B145889) moiety can be generated from a common precursor.

The table below illustrates the potential for diversity in a hypothetical three-component pyrazole (B372694) synthesis.

| Component A (Hydrazine) | Component B (β-Dicarbonyl) | Component C (Aldehyde) | Resulting Scaffold |

| 1,3-Benzodioxol-5-ylhydrazine | Ethyl Acetoacetate | Benzaldehyde | Substituted Pyrazolone |

| 1,3-Benzodioxol-5-ylhydrazine | Acetylacetone | 4-Chlorobenzaldehyde | Substituted Pyrazole |

| 1,3-Benzodioxol-5-ylhydrazine | Dimedone | 2-Naphthaldehyde | Fused Pyrazole Derivative |

This strategy allows for the efficient exploration of chemical space around the 1,3-benzodioxole core, facilitating the discovery of novel molecules with desired properties.

Synthesis and Derivatization of Novel Compounds Utilizing the 1,3 Benzodioxol 5 Ylhydrazine Moiety

Design and Synthesis of Heterocyclic Systems Incorporating the Benzodioxole-Hydrazine Scaffold

The reaction of the hydrazine (B178648) group with various electrophilic partners is a cornerstone of heterocyclic chemistry. The 1,3-benzodioxole (B145889) nucleus serves as a valuable building block, enabling the construction of diverse five- and six-membered heterocyclic systems, as well as more complex fused ring structures.

The synthesis of pyrazoles and their dihydro analogs, pyrazolines, represents one of the most fundamental applications of arylhydrazines. These five-membered heterocycles are typically formed through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems.

A prominent pathway to pyrazoline derivatives bearing the 1,3-benzodioxole moiety involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between 3,4-methylenedioxyacetophenone and a suitable aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). In the second step, these chalcone intermediates undergo a cyclocondensation reaction with hydrazine derivatives. For example, reacting the synthesized chalcones with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines in ethanol (B145695) leads to the formation of the corresponding pyrazoline rings.

This synthetic strategy allows for considerable molecular diversity, as substituents on both the chalcone (derived from the initial aldehyde) and the hydrazine can be varied. The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

Interactive Data Table: Synthesis of Pyrazoline Derivatives from 1,3-Benzodioxole Chalcones

| Chalcone Precursor Aldehyde | Hydrazine Reagent | Resulting Pyrazoline Core Structure |

| 4-Phenoxybenzaldehyde | Hydrazine hydrate | 5-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 4-Phenoxybenzaldehyde | Phenylhydrazine | 5-(1,3-Benzodioxol-5-yl)-1-phenyl-3-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole |

| Furfural | Hydrazine hydrate | 5-(1,3-Benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole |

| Furfural | Phenylhydrazine | 5-(1,3-Benzodioxol-5-yl)-3-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 4-Diethoxymethylbenzaldehyde | 2-Hydrazinopyridine | 2-(5-(1,3-Benzodioxol-5-yl)-3-(4-(diethoxymethyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)pyridine |

| 4-Diethoxymethylbenzaldehyde | 2-Hydrazinobenzothiazole | 2-(5-(1,3-Benzodioxol-5-yl)-3-(4-(diethoxymethyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole |

Pyrazoles, the aromatic counterparts to pyrazolines, are classically synthesized via the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. researchgate.net The reaction of 1,3-Benzodioxol-5-ylhydrazine (B1337945) with various 1,3-diketones provides a direct route to 1,3,5-trisubstituted pyrazoles.

Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine (B1678525) rings. Their synthesis often involves the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with a one-carbon source. frontiersin.orgorganic-chemistry.org While direct synthesis of quinazolines using 1,3-Benzodioxol-5-ylhydrazine as a primary building block is not extensively documented, its derivatives can be envisioned as precursors in established synthetic routes. For instance, the hydrazine could be used to form a hydrazone with a 2-aminobenzaldehyde, which could then undergo oxidative cyclization.

A more explored area is the synthesis of heterocycles fused to the quinazoline (B50416) core, such as triazolo-quinazolines. A common strategy involves using a pre-formed quinazoline with a reactive handle. For example, 4-hydrazinoquinazoline (B1199610) can serve as a key intermediate. researchgate.net This precursor can react with various electrophiles to construct a third, fused heterocyclic ring. researchgate.net Condensation of 4-hydrazinoquinazoline with diethyl oxalate, for example, yields an ethoxycarbonyl-triazolo[4,3-c]quinazoline, which can be further derivatized. researchgate.net Although this does not directly use 1,3-Benzodioxol-5-ylhydrazine to build the quinazoline ring itself, it illustrates a pathway where a hydrazine function is critical for the synthesis of complex fused systems based on a quinazoline scaffold.

The synthesis of five-membered heterocycles containing two or three heteroatoms, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, typically begins with an acid hydrazide (carbohydrazide) derivative. Therefore, a crucial first step is the conversion of 1,3-Benzodioxol-5-ylhydrazine to 1,3-benzodioxole-5-carbohydrazide. This intermediate serves as a versatile platform for accessing these important heterocyclic systems.

1,3,4-Oxadiazole Synthesis: A standard method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This is commonly achieved by reacting an acid hydrazide, such as 1,3-benzodioxole-5-carbohydrazide, with a carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Another route involves the oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with an aldehyde. jchemrev.com

1,3,4-Thiadiazole (B1197879) Synthesis: The synthesis of the thiadiazole ring often proceeds through a thiosemicarbazide (B42300) intermediate. 1,3-benzodioxole-5-carbohydrazide can be reacted with an isothiocyanate to yield the corresponding N,N'-disubstituted thiosemicarbazide. Subsequent acid-catalyzed cyclization of this intermediate results in the formation of a 1,3,4-thiadiazole derivative. nih.gov Alternatively, reacting the carbohydrazide (B1668358) with carbon disulfide in a basic medium, followed by treatment with an acid, can yield a 5-substituted-1,3,4-thiadiazole-2-thiol.

1,2,4-Triazole Synthesis: 1,2,4-Triazoles can also be prepared from the 1,3-benzodioxole-5-carbohydrazide precursor. One common pathway is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions (e.g., using sodium hydroxide) to form a 1,2,4-triazole-3-thiol. tijer.org Another method, the Pellizzari reaction, involves the condensation of the acid hydrazide with an amide under heating to form the 3,5-disubstituted 1,2,4-triazole. tijer.org

Interactive Data Table: Synthetic Pathways to Heterocycles from 1,3-benzodioxole-5-carbohydrazide

| Target Heterocycle | Key Reagents | Reaction Type |

| 1,3,4-Oxadiazole | Carboxylic Acid, POCl₃ | Dehydrative Cyclization |

| 1,3,4-Thiadiazole | Isothiocyanate, then Acid | Formation and Cyclization of Thiosemicarbazide |

| 1,2,4-Triazole | Isothiocyanate, then Base | Formation and Cyclization of Thiosemicarbazide |

| 1,3,4-Oxadiazole | Aldehyde, then Oxidizing Agent | Oxidative Cyclization of Acylhydrazone |

Functionalization Strategies of the 1,3-Benzodioxol-5-ylhydrazine Core

The reactivity of the 1,3-Benzodioxol-5-ylhydrazine core can be precisely controlled to achieve specific synthetic outcomes. Functionalization can be targeted at the hydrazine nitrogens or influenced by the electronic nature of the benzodioxole ring.

The two nitrogen atoms of the hydrazine moiety (-NH-NH₂) exhibit distinct nucleophilicities and serve as primary sites for functionalization.

Formation of Hydrazones: The terminal -NH₂ group readily reacts with aldehydes and ketones to form stable hydrazones. This condensation reaction is often the first step in the synthesis of heterocyclic rings like pyrazolines and is a key method for introducing diverse substituents into the final molecule.

Acylation: The nitrogen atoms can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids. Acylation to form a carbohydrazide (as discussed in 3.1.3) is a critical transformation that converts the hydrazine into a precursor for oxadiazoles, thiadiazoles, and triazoles.

Reaction with Isothiocyanates: The reaction with isothiocyanates provides a reliable route to thiosemicarbazide derivatives. This functionalization introduces a thio-acyl group onto the hydrazine nitrogen and is a pivotal step in the synthesis of thiadiazoles and triazole-thiols.

The electronic properties of the 1,3-benzodioxole group, as well as substituents on the reacting partner, can significantly influence the outcome and regioselectivity of a reaction. A classic example is the Knorr synthesis of pyrazoles from an arylhydrazine and an unsymmetrical 1,3-diketone, such as benzoylacetone (B1666692).

The reaction of 1,3-Benzodioxol-5-ylhydrazine with benzoylacetone can potentially yield two regioisomers. The outcome is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl carbons of the diketone. The 1,3-benzodioxole group is generally considered electron-donating, which slightly increases the nucleophilicity of the attached nitrogen atom (N1). However, the terminal nitrogen (N2) is typically more nucleophilic and less sterically hindered.

The regioselectivity is governed by a combination of steric and electronic factors. The phenyl-substituted carbonyl carbon in benzoylacetone is less electrophilic than the methyl-substituted carbonyl carbon due to resonance. Therefore, the more nucleophilic N2 of the hydrazine will preferentially attack the more electrophilic methyl-ketone carbon. Following cyclization and dehydration, this pathway leads predominantly to the formation of the 1-(1,3-benzodioxol-5-yl)-5-methyl-3-phenyl-1H-pyrazole isomer. researchgate.netnih.gov This predictable selectivity is a powerful tool in designing specifically substituted pyrazole derivatives.

Stereochemical Control and Enantioselective Synthesis of Derived Compounds

The development of synthetic methodologies that allow for precise control over the three-dimensional arrangement of atoms is a cornerstone of modern medicinal and materials chemistry. For derivatives of the 1,3-benzodioxol-5-ylhydrazine moiety, achieving stereochemical control is crucial for elucidating the structure-activity relationships of the resulting compounds and for the development of enantiomerically pure therapeutic agents. While specific studies focusing exclusively on the enantioselective synthesis starting from 1,3-benzodioxol-5-ylhydrazine hydrochloride are not extensively documented in publicly available research, the principles of asymmetric synthesis established for analogous arylhydrazines are directly applicable. These strategies predominantly involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.

The primary routes for derivatizing arylhydrazines, such as the Fischer indole (B1671886) synthesis, Pictet-Spengler reaction, and the formation of pyrazoline and pyrazolidine (B1218672) heterocycles, have all been rendered enantioselective through various catalytic systems. These methods offer a powerful platform for the stereocontrolled synthesis of complex molecules from the 1,3-benzodioxol-5-ylhydrazine scaffold.

Catalytic Enantioselective Fischer Indole Synthesis:

The Fischer indole synthesis is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound. semanticscholar.org Achieving enantioselectivity in this reaction, particularly when a new stereocenter is generated, has been a significant focus of research. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for this transformation. researchgate.net These catalysts can protonate the intermediate enehydrazine in a stereocontrolled manner, leading to the formation of a chiral iminium ion that then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to yield an enantioenriched indole product.

For instance, in the synthesis of indole alkaloids, the Fischer indole synthesis is a key step where stereochemistry can be introduced. rsc.orgnih.govresearchgate.net While a direct application to 1,3-benzodioxol-5-ylhydrazine is not explicitly detailed, the successful enantioselective synthesis of various indole derivatives using other substituted phenylhydrazines provides a strong precedent. The reaction of a prochiral ketone with 1,3-benzodioxol-5-ylhydrazine in the presence of a suitable chiral phosphoric acid would be a promising strategy for accessing optically active 5,6-methylenedioxyindoles.

Organocatalytic Enantioselective Synthesis of Pyrazolidines and Pyrazolines:

The reaction of hydrazines with α,β-unsaturated aldehydes or ketones can lead to the formation of pyrazolidine and pyrazoline heterocycles. Organocatalysis has provided a powerful tool for controlling the stereochemistry of these reactions. beilstein-journals.org Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate the α,β-unsaturated carbonyl compound through the formation of a chiral iminium ion. This directs the nucleophilic attack of the hydrazine in a stereoselective manner, leading to the formation of enantioenriched pyrazolidine products.

A plausible enantioselective synthesis of a pyrazolidine derivative from 1,3-benzodioxol-5-ylhydrazine would involve its reaction with an α,β-unsaturated aldehyde in the presence of a chiral organocatalyst. The resulting chiral pyrazolidine could then be further functionalized or oxidized to the corresponding pyrazoline while retaining the stereochemical integrity.

Asymmetric Pictet-Spengler Reaction:

The Pictet-Spengler reaction is another fundamental transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. mdpi.com While this reaction typically involves a β-arylethylamine, analogous cyclizations can be envisioned with derivatives of 1,3-benzodioxol-5-ylhydrazine. The use of chiral Brønsted acids or other chiral catalysts can facilitate the enantioselective cyclization of an intermediate imine, thereby establishing a stereocenter in the newly formed ring. researchgate.net The application of asymmetric Pictet-Spengler-type reactions to hydrazone derivatives of 1,3-benzodioxol-5-ylhydrazine could provide access to novel, enantioenriched fused heterocyclic systems.

The following tables present data from studies on analogous arylhydrazines, illustrating the potential for achieving high levels of stereocontrol in reactions that could be adapted for 1,3-benzodioxol-5-ylhydrazine.

Table 1: Illustrative Examples of Enantioselective Reactions with Arylhydrazines This table presents data for reactions with arylhydrazines analogous to 1,3-Benzodioxol-5-ylhydrazine to demonstrate the potential for stereochemical control.

| Reaction Type | Arylhydrazine Substrate | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine | Chiral Phosphoric Acid | Tetrahydrocarbazole | 92% ee | researchgate.net |

| Aza-Michael/Hemiacetal Cascade | 1,2-Disubstituted Hydrazines | (S)-Diphenylprolinol TMS ether | Pyrazolidine | up to 99% ee | beilstein-journals.org |

Table 2: Chiral Catalysts in Asymmetric Synthesis of Heterocycles from Hydrazine Derivatives This table showcases various chiral catalysts and their effectiveness in synthesizing chiral heterocycles from hydrazine derivatives, suggesting their applicability to 1,3-Benzodioxol-5-ylhydrazine.

| Catalyst Class | Specific Catalyst Example | Reaction | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acids | (R)-TRIP | Fischer Indole Synthesis | High ee | researchgate.net |

| Organocatalysts | Diarylprolinol Silyl Ethers | Pyrazolidine Synthesis | High dr and ee | beilstein-journals.org |

Computational and Theoretical Investigations of 1,3 Benzodioxol 5 Ylhydrazine Hydrochloride and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure of 1,3-benzodioxole (B145889) derivatives, providing a theoretical framework for predicting their behavior.

Conformational analysis is a critical first step in theoretical investigations, aiming to identify the most stable three-dimensional arrangement of a molecule. By exploring the potential energy surface, researchers can determine the lowest energy conformers, which are crucial for understanding molecular interactions.

Theoretical predictions of spectroscopic properties offer a bridge between computation and experimental characterization. For instance, in a study on a quinoline-1,3-benzodioxole chalcone (B49325) derivative, DFT calculations using the B3LYP functional were performed to predict its infrared (IR) spectrum. nih.govrsc.org The calculated vibrational frequencies showed excellent agreement with experimental data, validating the computational model. nih.govrsc.org A key vibrational band corresponding to the C–O–C stretching of the 1,3-benzodioxole moiety was identified as the most intense in both the theoretical and experimental spectra, highlighting the utility of these methods in characterizing functional groups. nih.gov

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Quinoline-1,3-benzodioxole Derivative

| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| C–O–C Stretching (1,3-benzodioxole) | 1245 | Aligned with experimental |

Data derived from a study on (E)-N-(4-(3-(benzo[d] researchgate.netnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO (EHOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. wikipedia.orgnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular reactivity; a smaller gap generally signifies higher reactivity and lower kinetic stability. researchgate.net In studies of 1,3-benzodioxole derivatives, these quantum chemical parameters are calculated to predict their behavior. For example, in the context of corrosion inhibition, a lower energy gap suggests the molecule can interact more strongly with a metal surface. researchgate.net Analysis of a quinoline-1,3-benzodioxole chalcone showed that the HOMO is primarily located on the α,β-unsaturated-1,3-benzodioxole fragment, while the LUMO is concentrated on the quinoline-amide portion, identifying the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Table 2: Calculated Quantum Chemical Parameters for 1,3-Benzodioxole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 (Corrosion Inhibitor Study) | -8.741 | -1.273 | 7.468 |

| Derivative 2 (Corrosion Inhibitor Study) | -8.932 | -1.447 | 7.485 |

| Derivative 3 (Corrosion Inhibitor Study) | -8.971 | -1.553 | 7.418 |

Data derived from a theoretical study on 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are cornerstones of modern drug discovery, enabling the study of how ligands interact with biological targets at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For derivatives of 1,3-benzodioxole, docking studies have been crucial in exploring their potential as therapeutic agents. nih.govresearchgate.nettandfonline.com

For instance, 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives were investigated as potential anticancer agents by docking them against the tubulin protein. researchgate.nettandfonline.comtandfonline.com The results revealed that the compounds bind effectively within the protein's active site, interacting with key amino acid residues. tandfonline.com In another study, 1,3-benzodioxole propargyl ether derivatives were docked with the histone deacetylase-1 (HDAC-1) enzyme, a target in cancer therapy. nih.gov Certain derivatives showed higher binding scores than existing approved drugs, indicating their potential as potent inhibitors. nih.gov

To further validate docking predictions, molecular dynamics (MD) simulations are often performed. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted ligand-protein complex. ssrn.com A 200 ns MD simulation confirmed the stability of a promising 1,3-benzodioxole derivative bound to the VEGFR-2 receptor, a target in breast cancer. ssrn.com

Table 3: Examples of Molecular Docking Studies on 1,3-Benzodioxole Derivatives

| Derivative Class | Biological Target | Key Finding |

|---|---|---|

| Dacarbazine-tagged derivatives | Tubulin | Effective binding and interaction with key residues. researchgate.nettandfonline.comtandfonline.com |

| Propargyl ether derivatives | Histone Deacetylase-1 (HDAC-1) | Higher binding scores than some approved drugs. nih.gov |

| Acrylamide derivatives | VEGFR-2 | Stable binding confirmed by MD simulations. ssrn.com |

In the process of drug discovery, it is not enough for a compound to bind strongly to its target; it must do so efficiently. Ligand efficiency (LE) is a metric that normalizes binding affinity for the size of the molecule, typically by dividing the free energy of binding by the number of non-hydrogen atoms. wikipedia.orgtaylorandfrancis.com This helps researchers identify compounds that achieve potent binding without becoming excessively large, a common issue that can lead to poor pharmacokinetic properties.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. Optimizing LLE is critical for developing orally bioavailable drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. While specific LE and LLE values for 1,3-Benzodioxol-5-ylhydrazine (B1337945) hydrochloride are not extensively reported, the application of these principles is vital in assessing the "druggability" of its derivatives. wikipedia.orgnih.gov By focusing on compounds with high efficiency, researchers can prioritize lead candidates that are more likely to be developed into successful drugs. taylorandfrancis.com The assessment of ADME properties through computational tools is a standard step in modern preclinical evaluation, as seen in studies of 1,3-benzodioxole derivatives where properties like absorption, toxicity, and synthetic accessibility were validated in silico. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Series of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues. nih.gov

QSAR studies have been applied to series of compounds containing the 1,3-benzodioxole moiety. In one study, QSAR was used to establish a relationship between the molecular structure of 1,3-benzodioxole derivatives and their performance as corrosion inhibitors. researchgate.netresearchgate.net This approach helps in identifying the key structural features that contribute to the desired property. Although primarily applied in materials science in this case, the same principles are widely used in drug discovery to predict activities like enzyme inhibition or cytotoxicity. nih.gov The development of a robust QSAR model requires a dataset of compounds with varied structures and experimentally determined activities, which can then be used to design new derivatives with enhanced biological effects.

Development of Predictive Models for Biological Activity in Research

In the realm of contemporary drug discovery and development, computational and theoretical chemistry have become indispensable tools for predicting the biological activity of novel compounds, thereby streamlining the research process and reducing the reliance on costly and time-consuming experimental screening. For derivatives of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, a scaffold of significant interest due to the diverse biological activities associated with both the benzodioxole and hydrazine (B178648) moieties, the development of predictive models is a key area of research. chemicalbook.com These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the structural or physicochemical properties of the compounds and their observed biological activities.

The development of a robust QSAR model for this compound derivatives would typically commence with the synthesis of a diverse library of analogues. These derivatives would be systematically modified at various positions, for instance, by introducing different substituents on the phenyl ring or by acylating the hydrazine nitrogen. The biological activity of these compounds, such as their potential as anticancer or antimicrobial agents, would then be evaluated through in vitro assays. rsc.orgmdpi.com

Once a dataset of compounds with corresponding biological activity data (e.g., IC50 values) is established, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For instance, descriptors such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological indices are commonly employed in QSAR studies of hydrazone derivatives. ukim.edu.mkresearchgate.net

The next step involves the use of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, to build a mathematical equation that relates the molecular descriptors to the biological activity. The goal is to identify a combination of descriptors that can accurately predict the activity of the compounds in the training set.

A hypothetical QSAR model for a series of 1,3-Benzodioxol-5-ylhydrazine derivatives might take the following form:

Biological Activity (log 1/IC50) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis.

To ensure the predictive power of the QSAR model, it must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model development. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Below is an interactive data table illustrating a hypothetical dataset that could be used to develop a QSAR model for a series of 1,3-Benzodioxol-5-ylhydrazine derivatives.

| Compound ID | Substituent (R) | Molecular Weight | LogP | IC50 (µM) | log 1/IC50 |

| BDH-1 | -H | 202.64 | 1.25 | 15.8 | 4.80 |

| BDH-2 | -Cl | 237.09 | 1.96 | 8.2 | 5.09 |

| BDH-3 | -OCH₃ | 232.67 | 1.18 | 12.5 | 4.90 |

| BDH-4 | -NO₂ | 247.64 | 1.35 | 5.1 | 5.29 |

| BDH-5 | -CH₃ | 216.67 | 1.75 | 10.3 | 4.99 |

This is a hypothetical table for illustrative purposes.

Identification of Key Structural Features for Desired Outcomes

Computational studies, particularly molecular docking, play a pivotal role in identifying the key structural features of this compound derivatives that are crucial for achieving a desired biological outcome. tandfonline.comrsc.org Molecular docking simulations predict the preferred orientation of a ligand (the derivative) when bound to a specific biological target, such as an enzyme or a receptor. This provides valuable insights into the molecular interactions that govern the ligand's affinity and, consequently, its biological activity. tandfonline.com

For instance, if the target is a specific enzyme implicated in a disease pathway, molecular docking can help elucidate how derivatives of this compound might act as inhibitors. The simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the enzyme. benthamdirect.com

Key structural features of this compound and its derivatives that are often investigated for their role in biological activity include:

The 1,3-Benzodioxole Moiety: This group is known to be present in numerous bioactive molecules and can participate in various interactions with biological targets. researchgate.net The oxygen atoms of the dioxole ring can act as hydrogen bond acceptors. The aromatic ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. tandfonline.com

The Hydrazine/Hydrazone Linker: The hydrazine group (-NH-NH₂) and its corresponding hydrazone derivatives (-NH-N=CR₁R₂) are versatile functional groups that can form multiple hydrogen bonds with the target protein, acting as both hydrogen bond donors and acceptors. researchgate.net This is often a critical feature for the anchoring of the molecule within the active site of an enzyme.

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the benzene ring of the benzodioxole moiety can significantly influence the electronic properties and steric profile of the molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the binding affinity and selectivity of the compound. nih.gov

Modifications of the Hydrazine Group: Acylation or condensation of the terminal nitrogen of the hydrazine group to form hydrazones can introduce additional points of interaction and modulate the lipophilicity and electronic distribution of the molecule, thereby affecting its biological activity.

The insights gained from molecular docking studies can be used to rationalize the structure-activity relationships observed in the experimental data and to guide the design of new derivatives with improved potency and selectivity. For example, if a particular hydrogen bond is identified as being crucial for binding, new derivatives can be designed to optimize this interaction.

Below is an interactive data table presenting hypothetical molecular docking results for a series of 1,3-Benzodioxol-5-ylhydrazine derivatives against a target enzyme.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| BDH-1 | -6.5 | TYR234, SER156 | 2 |

| BDH-2 | -7.8 | TYR234, SER156, GLU198 | 3 |

| BDH-3 | -7.1 | TYR234, SER156, ASN158 | 3 |

| BDH-4 | -8.2 | TYR234, SER156, GLU198, ARG201 | 4 |

| BDH-5 | -6.9 | TYR234, SER156 | 2 |

This is a hypothetical table for illustrative purposes.

By integrating predictive modeling with molecular docking studies, researchers can develop a comprehensive understanding of the structure-activity relationships governing the biological effects of this compound derivatives. This synergistic approach facilitates the rational design of more potent and selective compounds for therapeutic applications.

Biochemical and Molecular Biological Research Applications in Vitro Systems

Enzyme Inhibition Studies in Cell-Free Assays

Hydrazine (B178648) derivatives are known to interact with various enzymes, often acting as inhibitors. The investigation of such compounds in cell-free assays is a fundamental step in biochemical research to understand their mechanism of action and potential as therapeutic agents or research tools.

Studies on enzyme kinetics aim to elucidate how a compound affects the rate of an enzyme-catalyzed reaction. This typically involves measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data are then plotted, for example using a Michaelis-Menten or Lineweaver-Burk plot, to determine key kinetic parameters such as the Michaelis constant (K) and the maximum velocity (V).

The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K* without affecting the V*.

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, away from the active site, and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the V* without changing the K*.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both V* and apparent K*.

While hydrazine derivatives have been studied as inhibitors of enzymes like monoamine oxidase (MAO), specific kinetic data for 1,3-Benzodioxol-5-ylhydrazine (B1337945) hydrochloride is not available in the reviewed literature.

To assess the selectivity of a compound, it is often screened against a panel of purified, recombinant enzymes. This is crucial for understanding its potential off-target effects. For a compound like 1,3-Benzodioxol-5-ylhydrazine hydrochloride, such a panel might include various oxidoreductases, transferases, or hydrolases, depending on the initial hypotheses about its activity. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A hypothetical screening of this compound against a panel of recombinant enzymes could yield data as presented in the interactive table below. Please note that this data is for illustrative purposes only and is not based on actual experimental results.

| Enzyme Target | IC₅₀ (µM) | Inhibition (%) at 10 µM |

| MAO-A | Data not available | Data not available |

| MAO-B | Data not available | Data not available |

| Cytochrome P450 2D6 | Data not available | Data not available |

| Cytochrome P450 3A4 | Data not available | Data not available |

Receptor Binding Assays and Ligand-Target Profiling (Cell-Free Systems)

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays are fundamental in pharmacology for identifying and characterizing new receptor ligands.

These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The test compound is added in increasing concentrations to compete with the labeled ligand for binding. The amount of labeled ligand that is displaced is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be calculated. The Kᵢ value is a measure of the compound's binding affinity for the receptor.

Selectivity is determined by testing the compound against a panel of different receptors. A compound is considered selective if it has a significantly higher affinity for one receptor subtype over others.

Ligands can bind to receptors at two main types of sites:

Orthosteric site: This is the primary binding site for the endogenous ligand. Compounds that bind here are either agonists (if they activate the receptor) or antagonists (if they block the action of the endogenous ligand).

Allosteric site: This is a secondary binding site, distinct from the orthosteric site. Ligands that bind to allosteric sites are called allosteric modulators. They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it.

Distinguishing between orthosteric and allosteric binding often requires more complex experimental setups, such as Schild regression analysis or the use of specific allosteric radioligands. There is no published evidence to suggest that this compound has been evaluated for its potential allosteric or orthosteric interactions with any specific receptor.

Cellular Pathway Investigations in Isolated Cell Lines (Academic Focus)

Once a compound's activity on a specific enzyme or receptor has been established in cell-free assays, the next step is often to investigate its effects in a more complex biological system, such as isolated cell lines. These studies can help to understand how the compound affects cellular signaling pathways and downstream cellular functions.

For instance, if a compound is found to inhibit a particular kinase, researchers might treat a relevant cell line with the compound and then use techniques like Western blotting to measure the phosphorylation status of the kinase's downstream targets. This can confirm that the compound is active in a cellular context and provide insights into its functional consequences. To date, no such studies involving this compound have been reported in the scientific literature.

Mechanistic Studies of Signal Transduction Pathways

A thorough search of scientific literature yielded no studies investigating the direct effects of this compound on signal transduction pathways in vitro.

Cellular Target Engagement in Controlled Laboratory Settings

There is no available data from in vitro studies to confirm the direct cellular target engagement of this compound.

Advanced Analytical Techniques in Chemical Research of 1,3 Benzodioxol 5 Ylhydrazine Hydrochloride and Its Derivatives

Structural Characterization and Confirmation Methods

The definitive identification of newly synthesized compounds is a cornerstone of chemical research. For complex molecules derived from 1,3-Benzodioxol-5-ylhydrazine (B1337945) hydrochloride, a combination of spectroscopic and spectrometric methods is employed to ascertain their precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. ipb.pt For complex derivatives of 1,3-benzodioxole (B145889), standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, fundamental information about the chemical environment of protons and carbons. ipb.ptresearchgate.net However, the increasing complexity of synthetic derivatives often leads to overlapping signals in 1D spectra, necessitating the use of more advanced two-dimensional (2D) NMR techniques. ipb.pt

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to resolve complex structures. mdpi.comscience.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached, allowing for unambiguous assignment of carbon resonances. science.govscience.gov

The combination of these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, even in intricate molecular architectures derived from 1,3-benzodioxole. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 1,3-Benzodioxole Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H (3 protons) | 6.7 - 7.0 | 106 - 122 |

| O-CH₂ -O | 5.9 - 6.1 | ~101 |

| Ar-C (quaternary) | - | 130 - 150 |

Note: Chemical shifts are approximate and can vary based on the solvent and the nature of substituents on the aromatic ring.

While NMR provides the structural backbone, mass spectrometry (MS) offers vital information regarding molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the determination of a unique elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions. researchgate.net HRMS is an invaluable tool for confirming the identity of a target compound and identifying unknown byproducts or metabolites. nih.govresearchgate.net

Chromatographic techniques are essential for separating components of a mixture prior to analysis and for assessing purity. iipseries.org

High-Performance Liquid Chromatography (HPLC): HPLC is the dominant technique in pharmaceutical analysis for separating and quantifying compounds. encyclopedia.pubbjbms.org When coupled with detectors like UV-Visible spectroscopy or mass spectrometry (LC-MS), it becomes a powerful tool for purity assessment and impurity profiling. encyclopedia.pubmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of moderately polar compounds like benzodioxole derivatives. iipseries.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. iipseries.org When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities for volatile impurities or derivatives. encyclopedia.pub

The coupling of these chromatographic methods with HRMS (LC-HRMS or GC-HRMS) provides a comprehensive analytical platform for separating, identifying, and quantifying the target compound and any related substances with high sensitivity and specificity. nih.govmdpi.com

Table 2: Comparison of Chromatographic Techniques in the Analysis of 1,3-Benzodioxole Derivatives

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.org | Purity determination, quantitative analysis, separation of non-volatile compounds. encyclopedia.pub | High versatility, sensitivity, and accuracy. iipseries.org | Requires compounds to be soluble in the mobile phase. |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. iipseries.org | Analysis of volatile and semi-volatile impurities or reaction byproducts. iipseries.org | High resolution and sensitivity for volatile compounds. iipseries.org | Requires compounds to be thermally stable and volatile. |

| TLC | Separation on a thin layer of adsorbent material. | Rapid reaction monitoring, preliminary purity checks. iipseries.orgmdpi.com | Simple, fast, and cost-effective. iipseries.org | Lower resolution and sensitivity compared to HPLC/GC. iipseries.org |

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, revealing absolute configuration, bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This technique has been successfully applied to derivatives of 1,3-benzodioxole to unequivocally confirm their molecular structures. nih.govresearchgate.netresearchgate.net

Beyond individual molecular structures, X-ray crystallography provides invaluable insight into supramolecular chemistry—the study of non-covalent interactions. mdpi.commdpi.com It allows for the detailed characterization of intermolecular forces such as hydrogen bonds (e.g., N-H···O, C-H···O), π-π stacking, and other weaker interactions that dictate how molecules pack in the solid state. researchgate.netmdpi.commdpi.com The benzodioxole group itself can participate in π···π, O···π, and CH···O interactions, which can be crucial for molecular recognition and the formation of larger, organized assemblies. nih.gov Understanding these supramolecular interactions is fundamental in crystal engineering and materials science. mdpi.com

Table 3: Example Crystallographic Data for a 1,3-Benzodioxole Derivative

| Parameter | Value |

|---|---|

| Compound | (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 8.7780 (6) researchgate.net |

| b (Å) | 20.5417 (15) researchgate.net |

| c (Å) | 11.0793 (9) researchgate.net |

| β (°) | 100.774 (2) researchgate.net |

| Volume (ų) | 1962.5 (3) researchgate.net |

Source: Data from the crystallographic analysis of a specific benzodioxole derivative. researchgate.net

Method Development for Purity and Reaction Monitoring in Research

Ensuring the purity of a chemical compound is critical for the reliability of subsequent research. The development and validation of analytical methods, particularly HPLC, are standard procedures in synthetic research. researchgate.netnih.gov A typical HPLC method development process involves optimizing the stationary phase (column), mobile phase composition (solvents and additives), flow rate, and detector wavelength to achieve adequate separation of the main compound from any impurities or starting materials. rasayanjournal.co.in

Once developed, the method must be validated according to established guidelines (e.g., from the International Conference on Harmonisation - ICH) to ensure it is fit for its intended purpose. rasayanjournal.co.in Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. iipseries.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. iipseries.orgrasayanjournal.co.in

Accuracy: The closeness of the test results to the true value. iipseries.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. iipseries.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. iipseries.org

In addition to purity analysis, analytical techniques are used for real-time or quasi-real-time monitoring of chemical reactions. orgsyn.org Techniques like TLC, HPLC, and GC-MS can be used to track the consumption of starting materials and the formation of products over time. nih.gov NMR spectroscopy can also be employed to monitor reaction progress by taking aliquots from the reaction mixture at different time points. orgsyn.org This allows researchers to optimize reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Trace Analysis and Impurity Profiling in Synthetic Research

Impurity profiling is the identification and quantification of all potential impurities in a substance. rroij.com In pharmaceutical research, this is a regulatory requirement, as even trace-level impurities can have unintended biological effects. nih.gov The sources of impurities can be varied, including reagents, intermediates, catalysts, or degradation products formed during synthesis or storage. nih.gov

The analysis of trace impurities, especially potentially genotoxic impurities (GTIs), requires highly sensitive and selective analytical methods. chromatographyonline.com The acceptable limit for such impurities can be in the parts-per-million (ppm) range, necessitating advanced instrumentation. chromatographyonline.com

Hyphenated techniques are the methods of choice for this purpose:

LC-MS/MS and LC-HRMS: These techniques combine the superior separation of HPLC with the sensitivity and specificity of tandem or high-resolution mass spectrometry, allowing for the detection and structural elucidation of impurities at very low levels. nih.gov

GC-MS/MS: This is ideal for the trace analysis of volatile or semi-volatile impurities. chromatographyonline.com

Often, derivatization is required to analyze certain impurities. For example, hydrazine (B178648), a potential process-related impurity, can be derivatized to make it amenable to HPLC-UV or GC-MS analysis with enhanced sensitivity. rasayanjournal.co.in The development of robust methods for trace analysis is a critical component of ensuring the quality and safety of synthesized chemical entities. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzodioxol-5-ylhydrazine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via hydrazination of 1,3-benzodioxol-5-yl precursors. A common approach involves esterification of the corresponding carboxylic acid derivative followed by reaction with hydrazine hydrate under reflux in ethanol. For example, Xu et al. (2018) optimized similar hydrazide syntheses by controlling stoichiometry (1:1.2 molar ratio of ester to hydrazine) and reaction time (6–8 hours at 80°C) . Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm hydrazine linkage and aromatic proton environments. The benzodioxole moiety typically shows resonances at δ 6.8–7.2 ppm (aromatic protons) and δ 5.9–6.1 ppm (dioxole methylene) .

- IR : Characteristic N–H stretches (3200–3350 cm) and C=O/C–O vibrations (1650–1750 cm) from the benzodioxole ring .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na].

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Hydrazine derivatives are moisture-sensitive; use desiccants like silica gel. Safety protocols include working in fume hoods with PPE (gloves, lab coat) due to potential irritancy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural determination of this compound derivatives?

- Methodology : Crystallize the compound via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. For twinned or low-resolution data, employ the TWIN/BASF commands in SHELXL to model twin domains . Validate the structure using PLATON/CHECKCIF to flag ADPs or missed symmetry .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for hydrazine derivatives?

- Methodology :

- Case Study : If NMR suggests a planar hydrazine moiety but XRD shows non-planarity, evaluate solvent effects (e.g., DMSO-induced conformational changes) using DFT calculations (B3LYP/6-31G*).

- Data Reconciliation : Cross-validate hydrogen bonding patterns (from XRD) with -NMR chemical shifts in different solvents (e.g., DO vs. CDCl) .

Q. How can computational modeling synergize with experimental data to study the reactivity of this compound?

- Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydrazine NH group often acts as a nucleophile in Schiff base formation.

- MD Simulations : Simulate solvation effects in aqueous or DMSO environments to optimize reaction conditions for coupling reactions .

Methodological Best Practices

-

Crystallography Workflow :

-

Synthetic Optimization :

- For low yields, substitute ethanol with methanol or THF to alter solubility.

- Add catalytic acetic acid to accelerate hydrazine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.